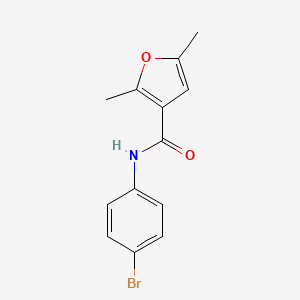

N-(4-bromophenyl)-2,5-dimethylfuran-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)-2,5-dimethylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2/c1-8-7-12(9(2)17-8)13(16)15-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMNNCATVXRXED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2,5-dimethylfuran-3-carboxamide typically involves the reaction of 2,5-dimethylfuran-3-carboxylic acid with 4-bromoaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for N-(4-bromophenyl)-2,5-dimethylfuran-3-carboxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The furan ring can be oxidized or reduced to form different derivatives.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Products include various substituted phenyl derivatives.

Oxidation and Reduction: Products include oxidized or reduced furan derivatives.

Coupling Reactions: Biaryl compounds are the major products formed in Suzuki-Miyaura coupling reactions.

Scientific Research Applications

N-(4-bromophenyl)-2,5-dimethylfuran-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Data Table: Key Properties of Analogous Compounds

Biological Activity

N-(4-bromophenyl)-2,5-dimethylfuran-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, anticancer, and potential neuroprotective properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C13H12BrNO2

- Molecular Weight : 294.14 g/mol

The compound features a furan ring, a carboxamide functional group, and a brominated phenyl moiety, contributing to its unique chemical reactivity and biological activity.

Antibacterial Activity

N-(4-bromophenyl)-2,5-dimethylfuran-3-carboxamide has demonstrated notable antibacterial properties against various drug-resistant bacteria. Key findings include:

- Target Bacteria : Effective against Acinetobacter baumannii and Klebsiella pneumoniae, both known for their resistance to multiple antibiotics.

- Mechanism of Action : Molecular docking studies suggest that the compound interacts with specific bacterial enzymes, inhibiting their function and leading to bactericidal effects .

Table 1: Antibacterial Efficacy

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Acinetobacter baumannii | 8 µg/mL |

| Klebsiella pneumoniae | 16 µg/mL |

| Staphylococcus aureus | 32 µg/mL |

Anticancer Activity

Research has indicated that N-(4-bromophenyl)-2,5-dimethylfuran-3-carboxamide exhibits anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines:

- Cell Lines Tested : Breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29).

- Notable Findings : Compounds derived from this structure exhibited IC50 values in the low micromolar range against breast cancer cells, indicating strong potential for therapeutic applications .

Table 2: Anticancer Efficacy

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 15.0 |

| HT-29 | 18.0 |

Neuroprotective Potential

Emerging studies suggest that N-(4-bromophenyl)-2,5-dimethylfuran-3-carboxamide may also possess neuroprotective properties. This is particularly relevant for conditions such as Alzheimer's disease:

- Mechanism of Action : The compound may inhibit acetylcholinesterase (AChE) activity, which is crucial for neurotransmitter regulation in the brain.

- Research Insight : Preliminary findings indicate that modifications to the compound could enhance its selectivity and potency against AChE, potentially leading to improved cognitive function in neurodegenerative diseases .

Case Studies and Research Findings

-

Antibacterial Study :

- A study conducted by researchers evaluated the antibacterial activity of N-(4-bromophenyl)-2,5-dimethylfuran-3-carboxamide against clinical isolates of drug-resistant bacteria. The results indicated significant inhibition of bacterial growth, particularly in strains resistant to conventional antibiotics.

-

Anticancer Screening :

- In a comparative study on various derivatives of furan-based compounds, N-(4-bromophenyl)-2,5-dimethylfuran-3-carboxamide was highlighted for its superior activity against breast cancer cell lines compared to other tested compounds, suggesting its potential as a lead compound for further development .

- Neuroprotective Effects :

Q & A

Q. What are the established synthetic routes for N-(4-bromophenyl)-2,5-dimethylfuran-3-carboxamide?

The compound can be synthesized via a nucleophilic acyl substitution reaction. A general procedure involves reacting 2,5-dimethyl-3-furoyl chloride with 4-bromoaniline in anhydrous dioxane under basic conditions (e.g., triethylamine). After stirring, the product is precipitated, filtered, and recrystallized from alcohol-DMF mixtures to improve purity .

Q. How is the compound characterized for structural confirmation?

Standard characterization includes -NMR and -NMR to verify aromatic protons and carbonyl groups. FT-IR confirms the presence of the carboxamide C=O stretch (~1650 cm). High-resolution mass spectrometry (HRMS) or exact mass analysis (e.g., 346.054272 g/mol) ensures molecular formula accuracy .

Q. What solvents are optimal for recrystallization, and how does solubility affect experimental design?

The compound exhibits limited solubility in polar protic solvents (e.g., water) but dissolves in DMF or dioxane. Recrystallization from alcohol-DMF mixtures (e.g., ethanol:DMF 3:1) yields high-purity crystals. Solvent choice impacts reaction kinetics and purification efficiency .

Q. What pharmacological targets or pathways are associated with this compound?

Derivatives of N-(4-bromophenyl) carboxamides show activity as formyl peptide receptor (FPR) agonists. In vitro assays, such as calcium mobilization and neutrophil chemotaxis, are used to evaluate FPR1/FPR2 activation. Specific substitutions (e.g., methoxybenzyl groups) influence receptor selectivity .

Q. How is thermal stability assessed, and what decomposition products are observed?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to study thermal behavior. For example, vanadium complexes with similar N-(4-bromophenyl) ligands initiate polymerization at 80°C without decomposition, suggesting thermal resilience under controlled conditions .

Advanced Research Questions

Q. What mechanistic insights exist for its role in polymerization initiation?

Vanadium-based coordination complexes (e.g., [VO(BrCHN:CH)OCH) initiate methyl methacrylate (MMA) polymerization thermally. The rate depends on monomer concentration (order = 1.8) and initiator concentration (order = 0.5), indicating a radical propagation mechanism .

Q. How can biological activity assays be optimized for FPR agonist studies?

Use human neutrophil assays to monitor intracellular calcium flux (via fluorescent indicators like Fluo-4) and chemotaxis in Boyden chambers. Dose-response curves (0.1–10 µM) and FPR subtype-specific antagonists (e.g., WRW4 for FPR2) validate target specificity .

Q. What analytical methods resolve structural ambiguities in derivatives?

X-ray crystallography or NOESY NMR clarifies regiochemistry in substituted analogs. For isomers, reverse-phase HPLC with UV detection (λ = 254 nm) and LC-MS/MS fragmentation patterns differentiate positional bromine or methyl groups .

Q. How should researchers address contradictions in thermal stability data?

Cross-validate TGA/DSC results with kinetic studies (e.g., Arrhenius plots) under inert atmospheres. Conflicting decomposition temperatures may arise from impurities; repurification via column chromatography (silica gel, hexane:ethyl acetate) is recommended .

Q. What strategies mitigate discrepancies between in vitro and in vivo activity?

Perform metabolic stability assays (e.g., liver microsome incubation) to identify degradation pathways. For in vivo studies, formulate the compound in DMSO/PBS emulsions (≤1% DMSO) to enhance bioavailability while minimizing solvent toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.